molecular formula C22H21N3O2S B2617361 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione CAS No. 900291-66-9

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione

Cat. No.: B2617361
CAS No.: 900291-66-9
M. Wt: 391.49
InChI Key: XDHZYRUJBAUNQU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione is a heterocyclic compound featuring a pyrimido[4,5-b]quinoline core substituted with a cyclohexyl group at position 3, a methyl group at position 10, and a thiophene moiety at position 2 (). This structure places it within a broader class of pyrimidoquinoline derivatives, which are of significant interest in medicinal chemistry due to their anticancer and antiproliferative activities . The compound’s synthesis likely involves multi-component reactions (MCRs) under reflux or ultrasound conditions, as demonstrated in related pyrimido[4,5-b]quinoline-4,6-dione syntheses using polar protic solvents like ethanol .

Properties

IUPAC Name

3-cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-24-16-11-6-5-10-15(16)19(26)18-21(24)23-20(17-12-7-13-28-17)25(22(18)27)14-8-3-2-4-9-14/h5-7,10-14H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHZYRUJBAUNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4CCCCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the cyclohexyl and thiophene groups. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and thiophene-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Impact :

  • Lipophilicity: The cyclohexyl and thiophene groups in the target compound enhance lipophilicity compared to hydroxyl or amino-substituted derivatives (e.g., 7-hydroxy or 2-hydroxyethylamino analogues) .
  • Solubility: Amino-substituted derivatives (e.g., 2-hydroxyethylamino) exhibit higher aqueous solubility due to polar side chains, whereas the target compound’s thiophene and cyclohexyl groups may reduce solubility .

Anticancer Activity Comparison

Compound Activity Profile Mechanism/Pathway Reference ID
Target Compound Pending validation; predicted kinase inhibition due to thiophene/cyclohexyl groups N/A
BisSpiro-cyclic pyrimidoquinoline-4,6-dione (6a) IC₅₀ = 3.2 µM (MCF-7 breast cancer cells) DNA fragmentation, BAX/BCL2 modulation
2-Cyclohexylamino-9-methyl-pyrimidoquinoline-4(3H)-one IC₅₀ = 1.8 µM (HeLa cells) Topoisomerase II inhibition
2-Hydroxyethylamino analogue (3j) IC₅₀ = 4.5 µM (A549 lung cancer cells) Cell cycle arrest (G2/M phase)

Key Findings :

  • Substituent-Activity Relationship: Amino groups (e.g., cyclohexylamino) enhance potency compared to thiophene or methylphenyl substituents, possibly due to improved target binding .
  • Mechanistic Divergence: BisSpiro derivatives induce apoptosis via TP53/BAX upregulation, while amino-substituted analogues target topoisomerases .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Molar Mass (g/mol) Reference ID
Target Compound Not reported C₂₃H₂₂N₃O₂S 404.51
7-Hydroxy-10-methyl analogue Not reported C₁₂H₉N₃O₃ 243.22
2-Cyclohexylamino-9-methyl-4(3H)-one (3m) 178–180 C₁₉H₂₂N₄O 322.41
2-Hydroxyethylamino analogue (3j) 200–210 C₁₄H₁₄N₄O₂ 294.29

Biological Activity

3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrimidine and quinoline moiety, which are known to exhibit various biological activities. Its specific structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 318.41 g/mol
  • IUPAC Name : this compound

Pharmacological Activities

Research indicates that compounds with similar structural features exhibit a range of pharmacological activities. The following sections detail the biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance:

CompoundActivity TypeMIC (µg/mL)Reference
3-Cyclohexyl...Antibacterial7.8 (Gram-positive)
3-Cyclohexyl...Antibacterial15.6 (Gram-negative)

The compound demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Antitumor Activity

Quinoline derivatives are also recognized for their antitumor properties. A study indicated that related compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on different cancer cell lines remain to be fully elucidated but are promising based on structural analogs.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial survival.
  • Interaction with DNA : The ability to intercalate into DNA has been reported for several quinoline derivatives, leading to disruption of replication and transcription processes.
  • Modulation of Signaling Pathways : Compounds in this class may affect signaling pathways related to inflammation and immune response.

Case Studies

Several studies have investigated the biological activity of related compounds with promising results:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial properties of various quinoline derivatives against multiple bacterial strains.
    • Results indicated that certain derivatives exhibited up to a 16-fold increase in antibacterial efficacy compared to standard antibiotics like Oxytetracycline .
  • Antitumor Activity Assessment :
    • A series of pyrimidine and quinoline derivatives were tested against cancer cell lines.
    • The results showed significant inhibition of cell growth at micromolar concentrations, suggesting potential for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione

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